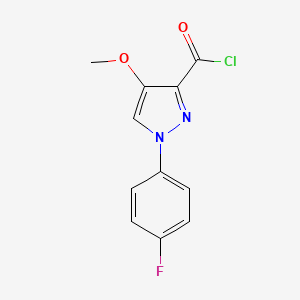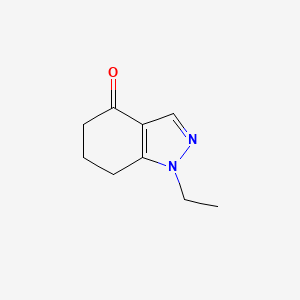
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that belongs to the indazole family This compound is characterized by its unique structure, which includes a fused bicyclic system containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be synthesized through various synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions typically require specific conditions such as microwave irradiation and the use of nucleophilic reagents.
Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions that are optimized for large-scale synthesis. These methods focus on the efficient construction of the bicyclic core through annulation reactions, such as the Knorr or Paal–Knorr reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be acylated or alkylated, resulting in a mixture of isomers .
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, azobisisobutyronitrile (AIBN) as a radical initiator, and sodium azide for nucleophilic substitution . These reactions are typically carried out in solvents such as carbon tetrachloride and acetone-water mixtures.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. For instance, as an HNE inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation . In the context of antiviral research, the compound inhibits the SARS-CoV-2 main protease by binding to its active site, blocking the replication of the virus .
Comparaison Avec Des Composés Similaires
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds such as:
1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound has a phenyl group instead of an ethyl group, which can affect its reactivity and biological activity.
3-Ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-ethyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C9H12N2O/c1-2-11-8-4-3-5-9(12)7(8)6-10-11/h6H,2-5H2,1H3 |
Clé InChI |
YZOKZEMLMLOGTL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=N1)C(=O)CCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
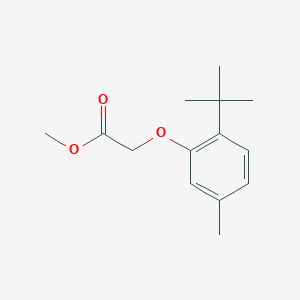
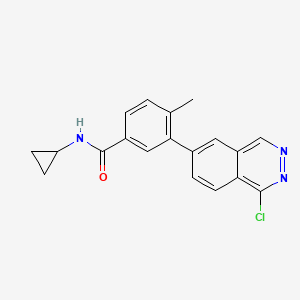
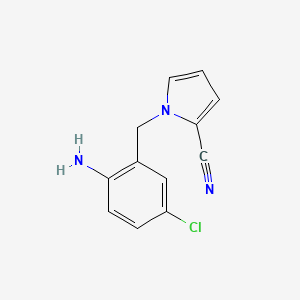
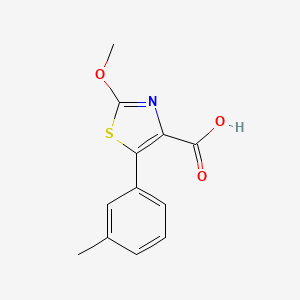
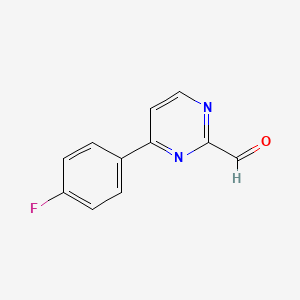
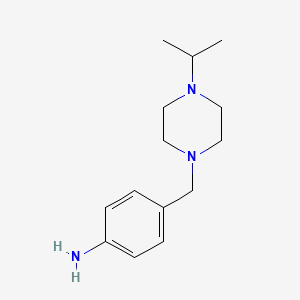
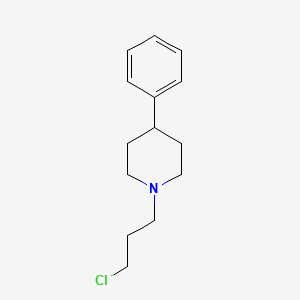
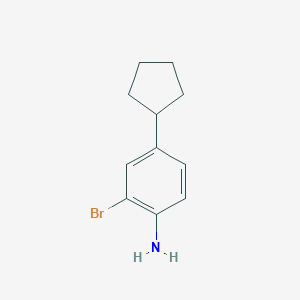

![2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine](/img/structure/B8491740.png)
![4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one](/img/structure/B8491747.png)
![[[(Ethylthio)carbonyl]oxy]methyl Propionate](/img/structure/B8491751.png)
![Methyl 4-[(1R)-1-azidoethyl]benzoate](/img/structure/B8491755.png)
